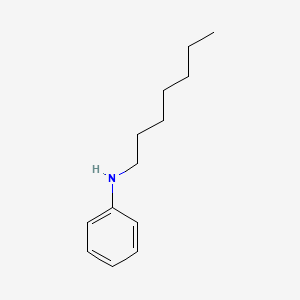

N-Heptylaniline

Description

Contextualization within Modern Aniline (B41778) Chemistry

Aniline and its derivatives are foundational to numerous areas of chemistry, serving as precursors for dyes, polymers, pharmaceuticals, and agrochemicals. mdpi.com In this context, N-heptylaniline (C13H21N) represents a specific class of N-substituted anilines where an alkyl chain is attached to the nitrogen atom. ontosight.ai This substitution significantly influences the compound's physical and chemical properties compared to the parent aniline molecule. Modern aniline chemistry increasingly focuses on the precise control of substitution patterns to tailor molecular properties for specific applications. The introduction of the heptyl group in this compound enhances its lipophilicity, a crucial factor in its application as an intermediate for synthesizing more complex molecules.

Significance of this compound as a Model Secondary Amine

Secondary amines are a critical class of organic compounds, and this compound serves as an important model for studying their reactivity and behavior. Its structure allows for the investigation of the influence of a moderately long alkyl chain on the properties of the aromatic amine. This makes it a useful substrate in studies of catalytic processes, reaction mechanisms, and the development of new synthetic methodologies. The presence of both an aromatic ring and a secondary amine group provides two reactive sites, enabling a diverse range of chemical transformations.

Overview of Current Academic Research Trajectories

Current research involving this compound is multifaceted. A significant area of investigation is its use in the synthesis of novel organic compounds. For instance, it is a precursor in the production of dyes, polymers, and potential pharmaceutical agents. ontosight.ai Researchers are also exploring its role in materials science, particularly in the development of liquid crystals and corrosion inhibitors. ontosight.ai Studies have delved into its synthesis through various catalytic methods, including reductive amination of phenols and one-pot synthesis from nitroarenes and aldehydes. mdpi.com Furthermore, its physicochemical properties and interactions at interfaces are subjects of ongoing investigation. biomedres.usresearchgate.net

Scope and Objectives of Comprehensive Investigation

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its synthesis, properties, and applications in scientific research. The objective is to detail its physical and chemical characteristics, explore its reactivity and role as a synthetic intermediate, and discuss its emerging applications in materials science and other fields. The information presented is based on a thorough review of current scientific literature, providing an authoritative look at this important chemical compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H21N | ontosight.ai |

| Molecular Weight | 191.318 g/mol | guidechem.com |

| Boiling Point | 293.4ºC at 760mmHg | chemsrc.com |

| Density | 0.92 g/cm³ | chemsrc.com |

| pKa | 5.05 ± 0.50 (Predicted) | guidechem.com |

| Water Solubility | Insoluble | ontosight.ai |

| Physical State | Liquid | fishersci.fi |

Spectroscopic Data of this compound

While specific, detailed spectroscopic data for this compound is not extensively available in the provided search results, general principles of spectroscopy for secondary amines and aromatic compounds apply.

| Spectroscopic Technique | Expected Features |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-N stretching, and various vibrations associated with the aromatic ring and the alkyl chain. The N-H stretching vibration typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the heptyl group would appear just below 3000 cm⁻¹. Bending vibrations for the NH group and various aromatic and aliphatic C-H and C-C bonds would be present in the fingerprint region (below 1600 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenyl ring, the N-H proton, and the protons of the heptyl chain. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The N-H proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent. The protons of the heptyl group would show characteristic multiplets in the upfield region (typically 0.8-3.5 ppm), with the protons closest to the nitrogen atom being the most deshielded. ¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring and the heptyl group. The aromatic carbons would resonate in the range of 110-150 ppm, while the aliphatic carbons of the heptyl chain would appear in the upfield region (typically 10-50 ppm). |

| Mass Spectrometry (MS) | The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (191.3 g/mol ). Fragmentation patterns would likely involve the loss of the heptyl group or parts of it, as well as fragmentation of the aniline ring, providing structural information. |

Synthesis and Reactivity

Established Synthetic Routes

This compound can be synthesized through several established methods. One common approach is the reductive amination of aldehydes with nitroarenes. rsc.org This one-pot process involves the hydrogenation of a nitroarene to a primary aromatic amine, which then condenses with an aldehyde to form an imine, followed by the hydrogenation of the imine to the corresponding secondary amine. rsc.org For example, the reaction of nitrobenzene (B124822) with n-heptaldehyde over a gold/alumina (B75360) (Au/Al₂O₃) catalyst can produce this compound in high yields. rsc.org

Another synthetic route is the catalytic reductive amination of phenols . In this method, a phenol (B47542) reacts with an amine, such as 2-heptylamine, in the presence of a catalyst like palladium on carbon (Pd/C). mdpi.com

Chemical Reactivity and Transformation Pathways

This compound exhibits reactivity characteristic of both secondary amines and aromatic compounds. The nitrogen atom can act as a nucleophile, participating in various chemical reactions. It can undergo oxidation to form the corresponding nitroso or nitro compounds. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The presence of the N-heptyl group can influence the regioselectivity of these substitutions.

Applications in Advanced Chemical Research

Role as an Intermediate in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules. ontosight.ai Its structure makes it a useful building block for creating more complex compounds with specific properties. For instance, it serves as a precursor for the synthesis of dyes and pigments. It is also used in the preparation of biologically active compounds and is explored for its potential in pharmaceutical development. An example is the synthesis of 3-propionylamino-N-heptylaniline, where this compound is a key reactant. prepchem.com

Application in Materials Science

In the field of materials science, this compound and its derivatives have shown promise in several areas.

Liquid Crystals: Derivatives of this compound, such as 4-n-heptyloxybenzylidene-4-n-heptylaniline, are known to exhibit liquid crystalline properties. researchgate.net These compounds can form different liquid crystal phases (mesophases) depending on the temperature, which is of interest for applications in displays and sensors. tandfonline.com The electro-optic behavior of these materials is an active area of research. oup.com

Corrosion Inhibitors: N-alkyl anilines, including this compound, have been investigated for their potential as corrosion inhibitors. ontosight.aigoogle.com These molecules can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. icrc.ac.irmdpi.com The long alkyl chain of this compound enhances its hydrophobicity, which can contribute to its effectiveness in preventing corrosion in aqueous environments.

Polymers: this compound can be used in the production of polymers. ontosight.ai For example, poly-N-heptylaniline has been synthesized and its electrical conductivity studied. colab.wstandfonline.com

Utility in Extraction and Separation Chemistry

This compound has been employed as an extractant in liquid-liquid extraction for the separation of metal ions. For example, it has been used for the extraction of zinc(II) and bismuth(III) from acidic solutions. biomedres.usresearchgate.net The efficiency of extraction is influenced by various factors, including the concentration of the acid and the this compound. biomedres.us

Future Research Directions and Concluding Remarks

Emerging Research Frontiers

Future research on this compound is likely to focus on several promising areas. There is potential for the development of new, more efficient, and sustainable synthetic methods. Further exploration of its derivatives could lead to the discovery of novel liquid crystals with enhanced properties for advanced optical and electronic applications. tandfonline.com The design of new corrosion inhibitors based on the this compound scaffold is another area of interest, with a focus on creating environmentally friendly and highly effective compounds. mdpi.com Additionally, its role in the synthesis of complex, biologically active molecules warrants further investigation.

Structure

3D Structure

Properties

CAS No. |

3007-70-3 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-heptylaniline |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |

InChI Key |

JHXGAYWKTQKNGW-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCNC1=CC=CC=C1 |

Other CAS No. |

3007-70-3 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for N Heptylaniline

Established Synthetic Pathways for N-Heptylaniline

The synthesis of this compound can be achieved through several established methods, including catalytic reductive amination and industrial-scale processes involving nitro compounds.

Catalytic Reductive Amination Protocols

Catalytic reductive amination represents a versatile method for synthesizing this compound. This one-pot reaction typically involves the reaction of a nitroarene with an aldehyde in the presence of a metal catalyst and a reducing agent. nih.gov One approach is the reductive amination of phenolics with 2-heptylamine, utilizing catalysts such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). Another variation involves the reaction of nitrobenzene (B124822) with heptanal (B48729). core.ac.ukresearchgate.net The process is characterized by the reduction of the nitro group to an amine, which then condenses with the aldehyde to form an imine, followed by the reduction of the imine to the final secondary aniline (B41778). nih.gov

Gold-based catalysts, such as Au/Al2O3 and Au/Fe2O3, have also been employed, demonstrating high chemoselectivity. nih.govencyclopedia.pub For instance, the use of an Au/Al2O3 catalyst in a continuous flow packed-bed reactor with high-pressure molecular hydrogen as the reducing agent has yielded good to excellent results for various secondary aromatic amines. encyclopedia.pubrsc.org

Industrial-Scale Production Methods

On an industrial scale, the production of anilines often begins with the catalytic hydrogenation of nitro compounds. niir.org This process involves reducing a nitroarene, like nitrobenzene, to aniline using a catalyst such as palladium or nickel under hydrogen pressure. niir.org The resulting aniline is then alkylated to produce N-substituted anilines like this compound. This two-step process allows for large-scale and efficient manufacturing. niir.org

Another common industrial method is the alkylation of aniline with heptyl halides, such as heptyl bromide or heptyl chloride. This reaction is typically performed in a solvent like ethanol (B145695) or dimethylformamide (DMF) at elevated temperatures.

Specific Reaction Conditions and Catalytic Systems

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions and the catalytic system employed.

For catalytic reductive amination, hydrogen pressure and elevated temperatures are common requirements. For example, a two-stage process using a Pt/C catalyst involved an initial step at 40 °C under 1.5 bar of H2, followed by heating to 80 °C under 5 bar of H2. nih.gov In another instance, a continuous flow reaction with an Au/Al2O3 catalyst was conducted at 80 °C under 50 bar of H2. rsc.org The choice of solvent is also critical; for example, isopropanol (B130326) was found to be a suitable solvent, while ethanol could lead to the formation of N-ethyl anilines as a byproduct. nih.gov

In the alkylation of aniline with heptyl halides, temperatures can range from 50-100 °C, and the use of a base like sodium hydroxide (B78521) is typical.

Interactive Data Table: Catalytic Systems for this compound Synthesis

| Catalyst | Reactants | Reducing Agent/Conditions | Solvent | Temperature (°C) | Pressure | Yield (%) |

| Pd/C or Rh/C | Phenolics, 2-Heptylamine | Hydrogen pressure, elevated temperatures | Not specified | Elevated | High | Not specified |

| Au/Al2O3 | Nitrobenzene, n-Heptaldehyde | Molecular Hydrogen | Not specified | 80 | 50 bar | ~90-95 |

| Pt/C | Nitroarenes, Carbonyl compounds | Molecular Hydrogen | Isopropanol | 40 then 80 | 1.5 then 5 bar | Good |

| Aniline, Heptyl Bromide | Not applicable (Alkylation) | Ethanol | 80 | Not applicable | 85 | |

| Aniline, Heptyl Chloride | Not applicable (Alkylation) | DMF | 100 | Not applicable | 90 |

Synthesis of this compound Derivatives and Analogues

Derivatives of this compound are synthesized to modify its properties for specific applications. Common strategies include N-alkylation, N-acylation, and Schiff base condensation.

N-Alkylation and N-Acylation Strategies

N-alkylation introduces an additional alkyl group to the nitrogen atom of this compound. This can be achieved through various methods, including reactions with alcohols or alkyl halides. informahealthcare.comnih.govrsc.org For instance, iron-catalyzed N-alkylation using alcohols offers a sustainable approach. informahealthcare.com Photocatalytic systems, such as a copper-gold mixed system, can facilitate N-alkylation at ambient temperatures. nih.gov

N-acylation involves the introduction of an acyl group to the nitrogen atom. This is often accomplished by reacting the amine with an acylating agent. asianpubs.org Electrochemical methods have been developed for both N-alkylation and N-acylation, offering mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org

Schiff Base Condensation Reactions with this compound

Schiff bases, or imines, are formed through the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. dergipark.org.trresearchgate.net This reaction involves the formation of a carbon-nitrogen double bond (C=N). usu.ac.idnih.gov The synthesis is typically a reversible process and can be carried out by refluxing the reactants. researchgate.net These reactions are fundamental in creating a wide array of derivatives with potential applications in materials science, such as liquid crystals. dergipark.org.trmdpi.com For example, 4-n-heptyloxybenzylidene-4-n-heptylaniline is a Schiff base derivative known for its liquid crystalline properties.

Interactive Data Table: Derivatization of this compound

| Reaction Type | Reactants | Key Features |

| N-Alkylation | This compound, Alcohols/Alkyl Halides | Introduces a second alkyl group to the nitrogen. Can be catalyzed by iron or photocatalysts. |

| N-Acylation | This compound, Acylating Agents | Introduces an acyl group to the nitrogen. Can be achieved electrochemically. |

| Schiff Base Condensation | This compound, Aldehydes/Ketones | Forms an imine (C=N) bond. Used to create liquid crystal derivatives. |

Formation of Complex Molecular Architectures Incorporating this compound Moieties

The incorporation of the this compound moiety into more complex molecular structures is a key area of research, leading to materials with specific and desirable properties. These complex architectures often find applications in materials science, particularly in the field of liquid crystals and as precursors for biologically active compounds.

One notable application is in the synthesis of Schiff base derivatives. For instance, this compound can be condensed with substituted salicylaldehydes, such as 4-n-alkyloxysalicylaldehyde, to form N-(4-n-alkyloxysalicylidene)-4'-n-alkylanilines. researchgate.net These compounds are of interest for their mesomorphic properties, exhibiting various smectic phases. researchgate.net The coordination of these Schiff bases with metal ions, like copper (II), leads to the formation of metallomesogens. These metal complexes often exhibit enhanced thermal stability and different mesomorphic behaviors compared to the parent ligands. researchgate.net

Another example involves the use of this compound in the synthesis of compounds with potential biological activity. It serves as a building block for molecules designed as sphingosine (B13886) kinase inhibitors and anti-tuberculosis agents. The hydrophobic heptyl chain is thought to enhance membrane permeability or modulate interactions with biological targets.

The development of cascade reactions represents a sophisticated approach to building complex molecules from simpler precursors in a single pot. charmmmat.fr While specific examples detailing multi-step cascade reactions starting from this compound are not prevalent in the searched literature, the principles of designing such synthetic routes are established. These strategies aim to increase molecular complexity efficiently by combining multiple catalytic transformations. charmmmat.fruw.edu.pl

Furthermore, this compound derivatives can be incorporated into larger supramolecular assemblies. The molecular structure of these assemblies is dictated by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The specific architecture, including the formation of clefts and the relative orientation of subunits, can be analyzed using techniques like X-ray crystallography and small-angle X-ray scattering (SAXS). nih.gov

Research into two-photon probes for diagnosing α-synuclein aggregates, implicated in neurodegenerative diseases, highlights the use of complex molecular architectures. While not directly involving this compound, the study demonstrates how specific molecular designs can lead to probes with high affinity for biological targets. mdpi.com This provides a framework for how appropriately functionalized this compound derivatives could be designed for similar applications.

Methodological Advancements in Synthetic Optimization

The efficient synthesis of this compound and its derivatives is contingent on the optimization of reaction conditions and purification methods to maximize yield and purity.

Achieving high yields and purity in the synthesis of this compound and its derivatives is a primary objective for chemical manufacturers and researchers. azom.com Several strategies are employed to enhance yield, including the careful control of reaction kinetics, the use of high-quality starting materials, and the refinement of purification methods. azom.com

One of the most common methods for the purification of organic compounds like this compound is column chromatography . nih.govlongdom.org This technique separates components of a mixture based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina (B75360), while being carried through by a mobile phase (solvent). longdom.orgchromtech.com The choice of solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation. longdom.orgrochester.edu For instance, in the synthesis of 4-fluoro-N-heptylaniline, purification was achieved using column chromatography with a mobile phase of petroleum ether and ethyl acetate. rsc.org

The efficiency of column chromatography is influenced by several factors, including the particle size and packing of the stationary phase, the flow rate of the mobile phase, and how the sample is loaded onto the column. longdom.orgchromtech.com For preparative purposes, where larger quantities of a compound are isolated, proper technique is crucial to avoid overloading the column, which can lead to poor separation. longdom.org

In addition to traditional column chromatography, high-performance liquid chromatography (HPLC) offers a more sensitive and rapid method for both purification and purity analysis. nih.gov

Other purification techniques that can be employed, depending on the properties of the compound and its impurities, include crystallization and distillation. rochester.edu For example, if this compound is a solid and contains minor impurities, crystallization can be an effective purification method. rochester.edu

The table below summarizes various synthetic methods for N-alkylanilines and the reported yields, illustrating the impact of different catalysts and reaction conditions.

Interactive Data Table: Synthesis of N-Alkylanilines

| Reaction | Catalyst | Conditions | Yield (%) | Reference |

| Reductive amination of n-heptaldehyde with nitrobenzene | Au/Al2O3 | 80 °C, 50 bar H2 | 95 | rsc.org |

| Ullmann cross-coupling of bromobenzene (B47551) and heptylamine | CuI | 60 °C, in DES | 97 | frontiersin.orgfrontiersin.org |

| N-alkylation of aniline with benzyl (B1604629) alcohol | Iridium/graphene nanostructured catalyst | 110 °C | 60 (monoalkylation) | rsc.org |

| Reductive amination of phenol (B47542) with 2-heptylamine | 10% Pd/C | Optimized conditions | 35 | |

| N-alkylation of aniline with benzyl alcohol | Fe2Ni2@CN | Optimized conditions | 99 | researchgate.net |

The reusability of catalysts is a significant factor in the economic and environmental viability of large-scale chemical syntheses. researchgate.net Therefore, studies on catalyst regeneration and deactivation are crucial.

In the synthesis of this compound via one-pot reductive amination of aldehydes with nitroarenes using a gold on alumina (Au/Al2O3) catalyst, a slight decrease in the yield of this compound was observed over time. rsc.orgrsc.org This deactivation was attributed to the formation and accumulation of carbon deposits on the catalyst surface. rsc.orgmdpi.com However, the catalyst could be regenerated by washing the catalyst cartridge with methanol. mdpi.com Importantly, after three cycles of reaction and regeneration, no significant increase in gold particle size or leaching of gold from the support was detected. rsc.org

Similarly, in the N-alkylation of anilines using a palladium on carbon (Pd/C) catalyst, the catalyst could be easily recovered and reused for more than five cycles with only a slight decrease in activity. researchgate.net Iron-based catalysts used in the N-alkylation of aniline with benzyl alcohol have also been shown to be magnetically separable and their performance can be regenerated through calcination. researchgate.net

In contrast, some catalytic systems are more prone to deactivation. For example, gold nanoparticles supported on iron oxide (Au/Fe2O3) used for the synthesis of aniline derivatives showed an increase in gold particle size after the reaction, making recycling challenging. mdpi.com For gold clusters supported on a porous coordination polymer used in the N-alkylation of aniline, aggregation of the gold clusters into larger nanoparticles was observed after the reaction, hindering its reuse. d-nb.info

The mechanism of catalyst deactivation can also be dependent on the specific reactants. In the rhodium(III)-catalyzed oxidative C-H alkylation of aniline derivatives with allylic alcohols, the method of catalyst regeneration differs depending on the structure of the allyl alcohol. acs.org

Reaction Mechanisms and Organic Transformations of N Heptylaniline

Fundamental Chemical Reactivity of N-Heptylaniline

The chemical reactivity of this compound is governed by the interplay between the electron-donating heptyl group and the aromatic aniline (B41778) moiety. This unique combination influences its behavior as a nucleophile, its susceptibility to electrophilic attack on the aromatic ring, and its participation in oxidation-reduction reactions.

Nucleophilic Reactivity and Covalent Bond Formation with Electrophilic Centers

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with various electrophilic centers, leading to the formation of new covalent bonds. cas.org This reactivity is a cornerstone of its chemical behavior and is exploited in numerous synthetic applications.

In the context of drug discovery, the design of covalent inhibitors often involves targeting nucleophilic amino acid residues within proteins, such as cysteine, lysine, or histidine. irbm.combiosolveit.de The reactive group, or "warhead," on the inhibitor forms a covalent bond with the target. cas.orgbiosolveit.de While this compound itself is not a "warhead," its nucleophilic nitrogen can participate in similar bond-forming reactions with electrophilic molecules. The reactivity of such nucleophiles can be influenced by factors like the electronic properties of the molecule and the reaction environment. evotec.com

A prime example of this compound's nucleophilic character is its reaction with carbonyl compounds, such as aldehydes and ketones. The nitrogen atom attacks the electrophilic carbonyl carbon, initiating a cascade of events that can lead to the formation of imines or enamines, which are key intermediates in reductive amination processes. organicchemistrytutor.comchemistrysteps.com

Electrophilic Aromatic Substitution Pathways

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) reactions due to the electron-donating nature of the amino group. wikipedia.org The heptyl group, being an alkyl group, further enhances this activation. As a result, this compound readily undergoes reactions such as nitration, sulfonation, and halogenation. wikipedia.orgmasterorganicchemistry.com

Nitration: Treatment of an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO2+). masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid) leads to the introduction of a sulfonic acid group (-SO3H). organicchemistrytutor.commasterorganicchemistry.com This reaction is notably reversible. organicchemistrytutor.com

Halogenation: In the presence of a Lewis acid catalyst, such as iron or aluminum trihalide, aromatic compounds react with halogens (chlorine or bromine) to yield aryl halides. wikipedia.orglibretexts.org The catalyst activates the halogen, making it a more potent electrophile. organicchemistrytutor.comlibretexts.org

The directing effect of the N-heptylamino group in these substitution reactions is predominantly ortho- and para-, due to the resonance stabilization of the intermediate carbocation (the sigma complex).

Oxidation-Reduction Chemistry

Oxidation-reduction, or redox, reactions involve the transfer of electrons between chemical species. khanacademy.orglibretexts.org An increase in oxidation number signifies oxidation, while a decrease indicates reduction. khanacademy.org this compound can participate in both oxidation and reduction processes.

The nitrogen atom in this compound can be oxidized to form various products. For instance, secondary anilines can be oxidized to form nitroso and subsequently nitro compounds. Conversely, the aromatic nitro group can be reduced to a primary amine. Some studies have noted small oxidation and reduction peaks for 4-heptylaniline (B1295431), indicating its participation in redox processes. core.ac.uk

The synthesis of this compound itself often involves a reduction step. A common method is the reductive amination of an aldehyde with a nitroarene. encyclopedia.pubnih.gov In this one-pot synthesis, the nitro group is first reduced to an aniline, which then condenses with the aldehyde to form an imine, followed by the reduction of the imine to the final secondary amine. nih.gov

Mechanistic Investigations of Specific Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. The following sections detail the mechanistic pathways of key transformations.

Mechanism of Catalytic Reductive Amination of Aldehydes (e.g., n-heptaldehyde)

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. numberanalytics.com The reaction of n-heptaldehyde with an aniline derivative in the presence of a reducing agent to form this compound is a classic example. This process is often catalyzed by transition metals. encyclopedia.pubnih.gov

Reduction of the Nitroarene (if applicable): In syntheses starting from a nitroarene, the nitro group is first reduced to an aniline. nih.gov

Imine Formation: The newly formed aniline (or the starting aniline) then reacts with the aldehyde (n-heptaldehyde) to form an imine intermediate. nih.govnumberanalytics.com

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine, this compound. nih.govnumberanalytics.com

Studies have shown that aliphatic aldehydes like n-heptaldehyde give high yields of the corresponding secondary amine in reductive amination with nitrobenzene (B124822). rsc.orgrsc.org This is attributed to the fast reaction of the aldehyde with the aniline to form the imine, which is then readily reduced. rsc.orgrsc.org

Detailed Analysis of Imine Formation and Subsequent Reduction Steps

The formation of the imine is a critical step in the reductive amination process. numberanalytics.comsigmaaldrich.com It begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde. organicchemistrytutor.com This is typically followed by a series of proton transfer steps, often facilitated by a trace amount of acid, which leads to the elimination of a water molecule and the formation of the imine. organicchemistrytutor.com

The subsequent reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). chemistrysteps.comsigmaaldrich.com The choice of reducing agent can influence whether the reaction is a one-pot procedure or a stepwise process. organic-chemistry.org The reduction involves the addition of a hydride ion to the electrophilic carbon of the C=N bond, followed by protonation to yield the amine. chemistrysteps.com

Exploration of Electron Transfer Processes in this compound Reactions

Electron transfer (ET) represents a fundamental step in many organic reactions, where an electron is relocated from one chemical species to another, inducing a change in oxidation state. mdpi.com In the context of this compound and related N-alkylanilines, electron transfer processes are pivotal, particularly in electrochemical and photochemical reactions. These reactions typically proceed via a Single-Electron Transfer (SET) mechanism, which involves the generation of radical intermediates. sigmaaldrich.com

The electrochemical oxidation of aniline derivatives is a well-documented process that occurs through electron transfer. nih.gov The nitrogen atom's lone pair of electrons makes these compounds relatively easy to oxidize. nih.gov Upon anodic oxidation, an N-alkylaniline molecule loses a single electron to form a high-energy amine radical cation. This radical cation is a key intermediate that can subsequently undergo further reactions, such as deprotonation or bond cleavage, to form various products. This process is central to understanding the electrochemical degradation of aniline derivatives and can be harnessed for synthetic applications. nih.gov

In the realm of photochemistry, photoredox catalysis offers a powerful method for initiating reactions via electron transfer, driven by visible light. wikipedia.org Photoredox catalysts, when excited by light, can function as potent single-electron oxidants or reductants. beilstein-journals.org For N-arylamines, an oxidative quenching cycle is a common mechanistic pathway. nih.gov In this cycle, the excited photocatalyst oxidizes the amine (like this compound) via SET to generate the corresponding amine radical cation. beilstein-journals.orgnih.gov This intermediate can then, for example, undergo deprotonation at the α-carbon position to form a carbon-centered radical, which is a versatile intermediate for C-C or C-heteroatom bond formation. beilstein-journals.org While direct photoredox studies on this compound are not extensively detailed, research on analogous compounds like N,N-dimethylaniline provides a strong model for its reactivity. beilstein-journals.org Furthermore, studies on related molecules such as N-[7-(4-Nitrophenoxy)heptyl]aniline confirm the viability of photoredox reactions involving an N-alkylaniline moiety, proceeding through an electron transfer mechanism. molaid.com

The spontaneity and feasibility of a photoinduced electron transfer can be predicted by evaluating the Gibbs free energy (ΔG_PET) of the process, which depends on the redox potentials of the catalyst and the substrate (e.g., this compound), and the excited-state energy of the photocatalyst. sigmaaldrich.com

Kinetic and Thermodynamic Characterization of Reaction Pathways

The study of reaction kinetics and thermodynamics provides a comprehensive understanding of a chemical transformation, revealing the rate at which it occurs and the energy changes involved. libretexts.org For reactions involving this compound, this characterization is crucial for optimizing reaction conditions, controlling product selectivity, and elucidating detailed mechanisms. Kinetic analysis focuses on determining reaction rates and identifying the slowest, or rate-limiting, step of a multi-step reaction. longdom.org Thermodynamic analysis examines the energy landscape of the reaction, including the stability of reactants, products, and high-energy transition states. libretexts.orgsolubilityofthings.com

Reaction Rate Determination and Rate-Limiting Steps

A kinetic profile for the synthesis of this compound from nitrobenzene and heptanal (B48729) is presented below, illustrating the progress of the reaction over time under specific catalytic conditions. researchgate.net

| Time (hours) | Nitrobenzene Conversion (%) | N-Heptylideneaniline Yield (%) | This compound Yield (%) |

|---|---|---|---|

| 0.5 | 40 | 35 | 5 |

| 1 | 60 | 50 | 10 |

| 2 | 85 | 65 | 20 |

| 4 | 100 | 40 | 60 |

| 6 | 100 | 10 | 90 |

This table presents illustrative kinetic data for the reaction between nitrobenzene and heptanal, showing the consumption of the reactant and the formation of the imine intermediate and the final this compound product over time. Data is representative of trends discussed in the literature. researchgate.net

Conversely, in the "borrowing hydrogen" or "self-hydrogen transfer" methodology for N-alkylation, where an amine is reacted directly with an alcohol, a different rate-limiting step is often observed. mdpi.com In the N-alkylation of aniline with benzyl (B1604629) alcohol, a reaction analogous to the synthesis of this compound from aniline and heptanol, kinetic experiments and deuterium-labeling studies have identified the initial dehydrogenation of the alcohol to the corresponding aldehyde as the rate-determining step . mdpi.comresearchgate.net This highlights how the kinetic bottlenecks of a reaction are intrinsically tied to the specific mechanism dictated by the chosen reagents and catalysts.

Energy Profiles and Transition State Analysis

A reaction's energy profile provides a visual representation of the energy changes that occur as reactants are converted into products. libretexts.org This profile maps the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. libretexts.org The highest point on this profile corresponds to the transition state , a highly unstable, fleeting arrangement of atoms that must be formed for the reaction to proceed. solubilityofthings.comwikipedia.org The energy required to reach this transition state from the reactants is known as the activation energy (Ea), a critical factor that governs the reaction rate. solubilityofthings.com

For the N-alkylation of aniline with an alcohol via an outer-sphere mechanism, a calculated free-energy profile reveals the energy barriers for key steps. The initial dehydrogenation of the alcohol proceeds through a transition state (TS1) to form a metal hydride intermediate. rsc.org The subsequent condensation and reduction steps also have their own characteristic transition states and intermediates.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Aniline + Alcohol + Catalyst | 0.0 |

| TS1 | Transition State for Alcohol Dehydrogenation | 20.1 |

| Intermediate 1 | Mn Hydride Complex + Aldehyde + Aniline | 2.9 |

| TS2 | Transition State for Imine Formation | (Calculated) |

| Intermediate 2 | Imine + Catalyst | (Calculated) |

| TS3 | Transition State for Imine Hydrogenation | (Calculated) |

| Products | N-Alkylaniline + Water + Catalyst | (Calculated, typically < 0) |

This table provides representative data from a calculated free-energy profile for a model N-alkylation reaction, illustrating the relative energies of key species along the reaction pathway. The value for TS1 is taken from a study on a manganese-catalyzed reaction. rsc.org Other values are illustrative of a typical multi-step catalytic cycle.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Heptylaniline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the protons in the aromatic (aniline) and aliphatic (heptyl) regions of the molecule. The aromatic region typically displays complex multiplets due to the electron-donating nature of the secondary amine, which influences the chemical shifts of the ortho, meta, and para protons. The ortho protons (adjacent to the -NH group) are expected to be the most shielded, appearing at the highest field (lowest ppm), while the para proton will be similarly shielded. The meta protons will appear at a lower field.

The aliphatic heptyl chain produces a series of signals. The methylene (B1212753) group attached directly to the nitrogen (α-CH₂) is significantly deshielded and appears as a triplet around 3.0-3.1 ppm. The subsequent methylene groups along the chain show overlapping multiplets in the typical alkane region (1.2-1.6 ppm), while the terminal methyl group (CH₃) appears as a distinct triplet at the highest field, around 0.9 ppm. The N-H proton itself typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho-H) | 6.60 - 6.70 | Doublet |

| Aromatic (meta-H) | 7.10 - 7.20 | Triplet |

| Aromatic (para-H) | 6.55 - 6.65 | Triplet |

| N-H | ~3.6 (variable) | Broad Singlet |

| N-CH₂- (α) | 3.05 - 3.15 | Triplet |

| -CH₂- (β) | 1.55 - 1.65 | Multiplet |

| -(CH₂)₄- | 1.25 - 1.40 | Multiplet |

| -CH₃ (ω) | 0.85 - 0.95 | Triplet |

The ¹³C NMR spectrum provides a map of the carbon backbone of this compound. Due to the molecule's symmetry, ten distinct carbon signals are expected under conditions of free rotation. The ipso-carbon (C1), directly attached to the nitrogen, is highly deshielded and appears around 148 ppm. The aromatic carbons (C2-C6) resonate between approximately 112 and 129 ppm. The carbon of the α-methylene group of the heptyl chain appears around 44 ppm, while the other aliphatic carbons are found further upfield, with the terminal methyl carbon being the most shielded at approximately 14 ppm. rsc.org The analysis of N-alkylanilines shows that increasing the size of the alkyl substituent has a predictable effect on the carbon chemical shifts.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 148.3 |

| Aromatic (ortho-C) | 112.7 |

| Aromatic (meta-C) | 129.2 |

| Aromatic (para-C) | 117.1 |

| N-CH₂- (α) | 44.1 |

| -CH₂- (β) | 31.8 |

| -CH₂- (γ) | 29.5 |

| -CH₂- (δ) | 29.2 |

| -CH₂- (ε) | 27.1 |

| -CH₂- (ζ) | 22.6 |

| -CH₃ (ω) | 14.1 |

To definitively assign each proton signal to its corresponding carbon atom, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded (one-bond ¹H-¹³C correlations). columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the α-CH₂ group (~3.1 ppm) with its ¹³C signal (~44 ppm), and likewise for every other C-H bond in the molecule, confirming the assignments made in the 1D spectra. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation between the protons of the α-CH₂ group and the ipso-carbon (C1) of the aromatic ring, confirming the connectivity of the heptyl chain to the nitrogen atom. It would also show correlations between the aromatic protons and adjacent or nearby carbons, allowing for the unambiguous assignment of the ortho, meta, and para positions. nih.govacdlabs.com

Together, these 2D NMR methods provide irrefutable evidence for the structure of this compound by building a complete map of ¹H-¹³C connectivities. acdlabs.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecular bonds. They serve as a powerful method for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. acenet.edu For this compound, several characteristic absorption bands are expected. A medium-intensity, sharp peak corresponding to the N-H stretching vibration of the secondary amine is typically observed in the 3300-3400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the heptyl chain appear as strong peaks in the 2850-2960 cm⁻¹ range. libretexts.org

The aromatic ring gives rise to several signals, including C=C stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹, and C-H bending vibrations. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. instanano.com

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3400 | N-H Stretch | Secondary Amine |

| 2850 - 2960 | C-H Stretch | Alkane (Heptyl) |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| 1450 - 1470 | C-H Bend (Scissoring) | Alkane (Heptyl) |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 740 - 760 | C-H Bend (Out-of-plane) | Ortho-disubstituted Ring |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar, symmetric bonds, making it ideal for analyzing the aromatic ring and the carbon backbone of the alkyl chain in this compound. Key Raman bands for N-alkylanilines include the C-N stretching mode and various phenyl ring modes. researchgate.net The aromatic C=C stretching and ring breathing modes are typically strong in the Raman spectrum.

Raman spectroscopy is also a powerful tool for studying molecular interactions and phase transitions, particularly in materials like liquid crystals which can feature N-alkylaniline moieties. scirp.org Changes in the peak position, width, and intensity of specific Raman bands can indicate shifts in molecular conformation, packing, and charge density associated with transitions between different solid or liquid crystal phases.

Electrochemical Characterization Techniques

Advanced electrochemical techniques are indispensable for elucidating the intricate properties of this compound and its polymeric form, Poly-N-Heptylaniline. These methods provide critical insights into redox behavior, localized electrochemical activity, and interfacial phenomena, which are vital for understanding and optimizing their performance in various applications.

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties and doping/dedoping processes of conductive polymers like Poly-N-Heptylaniline (P-N-HA). By scanning the potential of an electrode coated with the polymer and measuring the resulting current, CV provides detailed information about the oxidation and reduction states of the material.

In a typical CV experiment, the potential is swept linearly between two set points, and the current response is recorded. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to redox reactions. For polyaniline and its derivatives, these peaks are associated with the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). researchgate.net

Studies on N-substituted polyanilines, such as Poly-N-Heptylaniline, have shown that the substituent group can influence the electrochemical behavior. For instance, the electrochemical polymerization of this compound can be achieved by applying a constant potential, and the resulting polymer exhibits distinct redox activity. tandfonline.com Research on a related N-substituted polyaniline, poly-N-(3,6-dioxaheptyl)aniline, which has oxyethylene units in its side chain, showed a reversible redox peak around 0.6 V (vs. SCE) and another irreversible redox couple attributed to n-type doping and undoping reactions in an acetonitrile (B52724) solution. tandfonline.com

The stability and electroactivity of the polymer film can be further investigated by cycling the potential in a monomer-free electrolyte solution. kingston.ac.uk The shape and position of the redox peaks provide insights into the kinetics of the electron transfer processes and the stability of the different oxidation states. The linear relationship often observed between the peak current and the scan rate is characteristic of a redox-active polymer attached to the electrode surface, indicating good stability during the doping and dedoping processes. researchgate.net

The doping level, which is crucial for the polymer's conductivity, can also be assessed using CV. The integration of the charge under the redox peaks allows for the quantification of the amount of charge stored or released during the redox transitions, which is directly related to the doping level. Studies have shown that the nature of the dopant ion and the polymerization conditions significantly affect the conductivity and doping level of N-substituted polyanilines. kingston.ac.uk For example, Poly-N-heptylaniline with higher conductivity was obtained by constant potential polymerization at 1.2 V in an acetonitrile solution containing H2SO4. tandfonline.com

Table 1: Redox Potentials of Poly-N-substituted Anilines from Cyclic Voltammetry

| Polymer | Redox Peak (vs. SCE) | Electrolyte | Remarks | Reference |

| Poly-N-(3,6-dioxaheptyl)aniline | ~0.6 V (reversible) | Acetonitrile with LiClO4 | P-type doping/undoping | tandfonline.com |

| Poly-N-(3,6-dioxaheptyl)aniline | -1.2 V and -0.1 V (irreversible) | Acetonitrile with LiClO4 | N-type doping/undoping | tandfonline.com |

| Poly(o-toluidine) | -0.2 V to 1.1 V (potential window) | 1 M NDSA/NSA | Electropolymerization and stability study | kingston.ac.uk |

| Poly(o-methoxyaniline) | -0.2 V to 1.2 V (potential window) | 1 M NDSA/NSA | Electropolymerization and stability study | kingston.ac.uk |

This table presents a summary of redox potential data obtained from cyclic voltammetry studies on various N-substituted polyanilines, providing a comparative view of their electrochemical behavior.

Scanning Electrochemical Cell Microscopy (SECCM) is a high-resolution imaging technique that enables the investigation of localized electrochemical properties of surfaces, including conductive polymers like Poly-N-Heptylaniline. researchgate.netamazonaws.comresearchgate.net This technique utilizes a tiny mobile electrochemical cell, formed by a nanopipette containing an electrolyte and a quasi-reference counter electrode, which is brought into contact with the sample surface. amazonaws.comnanoscientific.org This creates a confined electrochemical environment, allowing for measurements at the nanoscale. nanoscientific.org

The technique can be operated in various modes, including voltammetric mode, where a cyclic voltammogram is recorded at each point on the surface. researchgate.net This allows for the creation of "electrochemical activity maps" that visualize the spatial distribution of redox processes. amazonaws.com By analyzing these maps, researchers can identify regions of high electrocatalytic activity, degradation, or specific doping levels. acs.org

SECCM has been instrumental in demonstrating that for some conductive polymer systems, macroscopic measurements like conventional CV may be dominated by parasitic resistances rather than the intrinsic redox kinetics of the material. researchgate.netacs.org By probing the electrochemical response at the nanoscale, SECCM provides a more accurate picture of the material's inherent properties. acs.org This correlative approach, often combined with other microscopy techniques like atomic force microscopy (AFM), offers a powerful strategy for understanding the structure-property relationships in conductive polymers. oxinst.com

Table 2: Applications of SECCM in Characterizing Conductive Polymers

| Application | Information Obtained | Significance | References |

| Mapping electroactivity | Spatially resolved cyclic voltammograms, maps of electron transfer rates. | Reveals heterogeneity in electrochemical properties at the nanoscale. | amazonaws.comacs.org |

| Studying degradation | Identifies localized areas of degradation in polymer blends. | Provides insights into failure mechanisms and stability. | acs.org |

| Structure-property correlation | Correlates electrochemical activity with surface topography and morphology. | Elucidates the relationship between physical structure and electrochemical function. | oxinst.com |

| Probing pristine surfaces | Allows for electrochemical measurements on fresh surfaces without bulk electrolyte immersion. | Minimizes contamination and provides a more accurate assessment of intrinsic properties. | nanoscientific.org |

This table summarizes the key applications of SECCM in the study of conductive polymers, highlighting the unique insights that can be gained from this high-resolution technique.

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to investigate interfacial phenomena, such as corrosion and the formation of protective layers. While often applied in the context of corrosion inhibition, the principles of these techniques are also relevant for characterizing the interface between a conductive polymer like Poly-N-Heptylaniline and a metal substrate or an electrolyte.

Potentiodynamic Polarization

Potentiodynamic polarization involves scanning the potential of a working electrode away from its open-circuit potential (OCP) and measuring the resulting current. scirp.orgscielo.org.mx This provides information about the kinetics of the anodic (oxidation) and cathodic (reduction) reactions occurring at the interface. scielo.org.mx The resulting polarization curve, a plot of log(current density) versus potential, can be used to determine key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). scirp.orgscielo.org.co

In the context of this compound, this technique could be used to assess its effectiveness as a corrosion inhibitor for metals. The adsorption of the inhibitor molecules on the metal surface can alter the kinetics of the corrosion process, which is reflected in the polarization curve. researchgate.net By comparing the polarization curves with and without the inhibitor, the inhibition efficiency can be calculated. scielo.org.co The shift in Ecorr can indicate whether the inhibitor acts primarily on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor). scirp.orgscielo.org.mx

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the interfacial properties by applying a small amplitude AC potential signal at various frequencies and measuring the current response. researchgate.netpineresearch.comntnu.edu The resulting impedance data, often presented as Nyquist or Bode plots, can be modeled using equivalent electrical circuits to extract quantitative information about the interface. upb.roresearchgate.net

EIS is highly sensitive to changes at the electrode-electrolyte interface and can provide information on:

Charge transfer resistance (Rct): Related to the kinetics of the electrochemical reactions at the interface. An increase in Rct often signifies a slowing of the reaction, such as in the case of corrosion inhibition. scielo.org.mx

Double-layer capacitance (Cdl): Reflects the capacitance of the electrical double layer that forms at the interface. Changes in Cdl can indicate the adsorption or desorption of species on the surface. scielo.org.mx

Film resistance and capacitance: For a polymer-coated electrode, EIS can be used to characterize the properties of the polymer film itself, such as its resistance and capacitance. ucla.edu

For this compound films, EIS can be used to study the formation and properties of the film on a substrate, its barrier properties against corrosive species, and the charge transfer processes occurring at the polymer/electrolyte and polymer/substrate interfaces. researchgate.netmdpi.com The technique can distinguish between different processes occurring at different time scales, making it a powerful tool for understanding complex interfacial phenomena. pineresearch.com

Table 3: Electrochemical Parameters from Polarization and EIS Studies

| Technique | Parameter | Information Provided |

| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | Thermodynamic tendency for corrosion. |

| Corrosion Current Density (icorr) | Kinetic rate of corrosion. | |

| Tafel Slopes (βa, βc) | Information on the mechanism of anodic and cathodic reactions. | |

| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Resistance to electron transfer at the interface. |

| Double Layer Capacitance (Cdl) | Information on the state of the interface and adsorption processes. | |

| Solution Resistance (Rs) | Resistance of the electrolyte. |

This table outlines key parameters obtained from potentiodynamic polarization and electrochemical impedance spectroscopy and the insights they provide into interfacial processes.

Computational and Theoretical Chemistry Studies of N Heptylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Heptylaniline, such as its three-dimensional shape, stability, and electronic behavior. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is frequently employed for geometry optimization, a process that systematically alters the positions of the atoms in a molecule to find the most stable arrangement, which corresponds to the lowest possible ground state energy. stackexchange.com

The optimization process is iterative. It begins with an initial guess of the molecular geometry. The electronic energy and the forces (gradients) on each atom are calculated. An algorithm then uses this information to predict a new geometry with a lower energy. stackexchange.com This cycle is repeated until the changes in energy and forces between steps fall below a certain threshold, at which point the geometry is considered "optimized" or converged. stackexchange.comaps.org For molecules like this compound, this process would yield the most stable conformation, including the bond lengths, bond angles, and dihedral angles of the heptyl chain and its connection to the aniline (B41778) moiety.

A study on a related compound, p-butoxybenzylidene, p-heptylaniline (BBHA), utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set for structural optimization and the evaluation of electronic properties. researchgate.net Similar approaches for this compound would provide precise data on its structural parameters.

Table 5.1: Parameters Determined by Geometry Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-H). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-H, C-C-C). |

| Dihedral Angles | The angle between two planes, each defined by three atoms, which describes the conformation of the molecule (e.g., the twist of the heptyl chain). |

| Ground State Energy | The total electronic energy of the molecule in its most stable, optimized geometric configuration. |

This interactive table summarizes the key structural and energetic parameters obtained from a typical DFT geometry optimization calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. montana.edu These methods solve the Schrödinger equation by using a given basis set and the number of electrons, providing a rigorous theoretical treatment of the molecule. montana.eduwashington.edu

The accuracy of ab initio calculations is highly dependent on the level of theory and the size of the basis set used. montana.edu Common methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory. Larger basis sets (e.g., STO-3G, 3-21G, 6-31G*) provide more functions to describe the molecular orbitals, leading to more accurate results at a higher computational cost. montana.edumdpi.com While computationally intensive, these methods are the gold standard for achieving high-accuracy predictions of molecular properties when experimental data is unavailable or when a deep, fundamental understanding of the electronic structure is required. Recent advancements continue to refine these methods for broader applications. arxiv.org

Once the geometry of this compound is optimized, quantum chemical calculations can be used to determine a variety of electronic properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.netscm.com

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. libretexts.org This distortion induces a temporary dipole moment. libretexts.org Molecules with large, diffuse electron clouds, such as those with long alkyl chains like this compound, are generally more polarizable. researchgate.netlibretexts.org The polarizability tensor can be calculated to understand how the molecule's electron density responds to an electric field from different directions. scm.com

Table 5.2: Calculated Electronic Properties of this compound

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Determines the magnitude of dispersion forces and non-linear optical properties. |

This interactive table outlines key electronic properties that can be calculated using quantum chemistry and their significance in understanding the chemical behavior of this compound.

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed step-by-step processes of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify key structures and predict how a reaction will proceed.

A chemical reaction can be visualized as a path on a potential energy surface that connects reactants to products. Reactants and products reside in energy minima, while the path between them often proceeds through a high-energy point called the transition state. github.iosavemyexams.com The transition state is not a stable molecule but a fleeting, high-energy arrangement of atoms that represents the energy barrier for the reaction. savemyexams.comsavemyexams.com

Computational methods can map this pathway by:

Optimizing Reactant and Product Structures: The starting and ending points of the reaction are located as energy minima on the potential energy surface. github.io

Locating the Transition State (TS): Various algorithms are used to find the transition state, which is a first-order saddle point on the potential energy surface (a maximum in the direction of the reaction coordinate and a minimum in all other directions). github.io

Identifying Intermediates: Some reactions proceed through one or more intermediates, which are stable but short-lived molecules that exist in shallow energy wells between transition states. savemyexams.com

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products on the potential energy surface. github.io

For this compound, this could involve mapping the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic substitution at the nitrogen atom.

By calculating the energy barriers (activation energies) associated with different possible reaction pathways, computational chemistry can predict the feasibility and selectivity of a reaction. savemyexams.com

Feasibility: A reaction with a high activation energy will be slow and may not occur under mild conditions, whereas a reaction with a low activation energy will be more favorable.

Selectivity: When a reaction can lead to multiple products (e.g., ortho, meta, or para substitution on the aniline ring), the product formed via the pathway with the lowest energy transition state is typically the major product. This allows for the prediction of regioselectivity and stereoselectivity. rsc.org

For instance, in the case of an electrophilic attack on this compound, theoretical calculations could determine the relative activation energies for attack at the ortho, meta, and para positions. This would predict the most likely substitution pattern, which is influenced by the electron-donating amino group and the steric hindrance of the heptyl chain. Modern approaches may combine quantum mechanics with machine learning to build predictive models for reaction outcomes across a range of substrates. chemrxiv.orgnih.gov Research on the electron transfer reactions of 4-heptylaniline (B1295431) has indicated that computational modeling can be a key factor in understanding reaction selectivity. core.ac.uk

Simulations of Intermolecular Interactions

Simulations of intermolecular interactions are crucial for understanding how this compound molecules behave in concert with one another. These interactions govern the macroscopic properties of the substance, such as its phase behavior and its properties as a solvent or a component in a mixture. Advanced computational techniques offer a window into these interactions at an atomic resolution.

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of particles, MD simulations can reveal the dynamic behavior of this compound, including conformational changes and interactions with its environment.

While dedicated MD studies on neat this compound are not extensively documented in publicly available literature, significant insights can be drawn from simulations of closely related, more complex systems containing the this compound moiety. For instance, studies on the liquid crystal 4-n-pentyloxybenzylidene-4′-n-heptylaniline (5O.7) provide valuable information on the dynamics of the heptylaniline part of the molecule. dissertation.comtandfonline.com In these liquid crystalline phases, the heptylaniline fragment is not freely tumbling but exhibits ordered yet dynamic behavior.

Deuterium NMR relaxation studies on a deuterated version of 5O.7 have been interpreted using models of molecular motion, such as rotational diffusion within a cone. aip.org These studies revealed that the reorientation of the molecular core is in an intermediate motion regime. aip.org Carbon-13 NMR relaxation time measurements for 5O.7 further support that the molecular dynamics of the molecular core, which includes the aniline ring, are reasonably well understood within these ordered phases. tandfonline.com The analysis of relaxation data in the nematic and smectic A phases of 5O.7 points to a model that includes director fluctuations and the rotational diffusion of an asymmetric rigid rotor, with the tumbling motion of the molecule having a higher activation energy than its spinning motion. dissertation.com

| Simulation Focus | Key Findings for Heptylaniline Moiety in 5O.7 | Referenced Model/Study |

|---|---|---|

| Molecular Tumbling | Higher activation energy compared to spinning motion. | NMR Relaxation Analysis dissertation.com |

| Rotational Diffusion | Described by a "rotational diffusion in a cone" model, indicating restricted motion. | Deuterium NMR aip.org |

| Overall Core Dynamics | Considered reasonably well-understood in nematic and smectic phases. | Carbon-13 NMR tandfonline.com |

Quantum-centric simulations provide a highly accurate description of non-covalent interactions, which are fundamental to the formation of supramolecular structures. For aromatic molecules like this compound, π-π stacking interactions are a key component of their supramolecular chemistry. sci-hub.se

Quantum mechanical studies on aniline itself have been used to investigate these interactions. The π-π stacking interaction energies for various stacked configurations of aniline have been calculated using methods like the second-order Møller-Plesset perturbation theory (MP2). researchgate.net These studies show that the interaction energies are sensitive to the specific geometry of the stacked dimer, highlighting the importance of specific orientations for stable supramolecular assemblies. researchgate.net The presence of the heptyl group in this compound would introduce additional van der Waals interactions and sterically influence the preferred stacking geometries compared to unsubstituted aniline.

Furthermore, the nitrogen atom in the aniline group can act as a hydrogen bond donor and acceptor, contributing significantly to the formation of supramolecular networks. sci-hub.se Computational studies on aniline derivatives condensed with other molecules have revealed the formation of stable two- and three-dimensional supramolecular structures governed by strong π-π stacking and hydrogen bonding interactions. rsc.orgrsc.org

| Interaction Type | Computational Method | Key Findings for Aniline Systems |

|---|---|---|

| π-π Stacking | MP2 | Interaction energy is highly dependent on the specific stacked conformation. researchgate.net |

| Hydrogen Bonding | DFT | Aniline's -NH2 group acts as both a donor and acceptor, facilitating supramolecular assembly. sci-hub.se |

| Combined Interactions | DFT, X-ray Crystallography | Aniline derivatives form stable, multi-dimensional structures through a combination of π-π stacking and H-bonding. rsc.orgrsc.org |

The electronic properties of this compound, particularly its behavior as an electron donor, can be analyzed through computational studies of charge transfer (CT) and electronic coupling. The aniline moiety is a well-known electron donor, and the attachment of an alkyl group like heptyl can subtly modify its electronic characteristics through inductive effects.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to analyze charge transfer in donor-acceptor systems involving aniline derivatives. mdpi.comrsc.org For instance, in a system containing a pyrene (B120774) acceptor and a dimethylaniline donor, DFT calculations have been used to determine the conformational dependence of the electronic coupling for charge separation. mdpi.com These calculations involve fragment-based approaches where the electronic coupling integral between the donor (aniline derivative) and acceptor orbitals is computed. mdpi.com

The energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of a molecule's electron-donating ability. Computational studies on a series of substituted anilines have shown a good correlation between the calculated HOMO energy and the experimentally determined oxidation potential. umn.edu For this compound, the electron-donating nature of the heptyl group would be expected to raise the HOMO energy relative to unsubstituted aniline, enhancing its electron-donating capacity.

Charge transfer complexes involving aniline derivatives have been studied computationally, providing insights into the interaction energies, charge distribution, and stability of these complexes. researchgate.netresearchgate.net These studies confirm that aniline and its derivatives are effective electron donors in the formation of stable charge transfer complexes. researchgate.net

| Property | Computational Method | Relevance to this compound |

|---|---|---|

| Electronic Coupling | DFT (Fragment Approach) | Quantifies the interaction strength between the aniline donor and an acceptor for charge transfer processes. mdpi.com |

| HOMO Energy | DFT | Correlates with the electron-donating ability and oxidation potential; expected to be higher than aniline. umn.edu |

| Charge Transfer Character | TD-DFT | Describes the extent of electron transfer in excited states, which is crucial for photophysical applications. mdpi.com |

Advanced Research Applications in Diverse Chemical Disciplines

Solvent Extraction Chemistry Utilizing N-Heptylaniline as an Extractant

This compound has demonstrated considerable efficacy as a liquid anion exchanger for the separation of various metal ions from aqueous solutions. Its mechanism of action typically involves the formation of an ion-pair complex between the protonated amine and a metal-anion complex, which is then extracted into an organic phase.

The selectivity of this compound for different metal ions is a key aspect of its application in solvent extraction. Research has shown its effectiveness in extracting a range of metal ions, including Zinc(II), Thallium(III), Bismuth(III), Thorium(IV), and Lead(II).

The extraction of Zinc(II) from acidic media using N-n-heptylaniline dissolved in xylene has been systematically studied. acs.org Quantitative extraction is achieved from 2.0 to 4.0 M hydrochloric, hydrobromic, and hydroiodic acid solutions. acs.org This selectivity allows for the separation of Zinc(II) from various other metal ions. acs.org

For Thallium(III) , N-n-heptylaniline in xylene has been reported as a novel reagent for its liquid-liquid extraction from mineral acid media. acs.org The extraction is efficient from hydrochloric and hydrobromic acid media. acs.org This method facilitates the separation of Thallium(III) from associated elements like aluminum, gallium, and indium. semnan.ac.ir

While direct studies on Bismuth(III) extraction with this compound are not extensively documented, research on similar high molecular weight amines like N-n-hexylaniline and 4-Methyl-N-n-octyl aniline (B41778) provides strong evidence for its potential. electrochemsci.orgijirset.com These amines have been successfully used for the quantitative extraction of Bismuth(III) from thiocyanate and sulfuric acid media. electrochemsci.orgijirset.com

Similarly, the extraction of Thorium(IV) has been investigated using N-n-heptylaniline in xylene from a sulphuric acid medium. beilstein-journals.org This process allows for the selective separation of Thorium(IV) from other metal ions. beilstein-journals.org The use of analogous amines like N-n-decylaniline has also proven highly proficient for Thorium(IV) extraction. mdpi.com

The solvent extraction of Lead(II) has been explored with various N-alkylated anilines. For instance, 4-Methyl-N-n-octylaniline has been used for the extractive separation of Lead(II) from an aqueous iodide phase. scispace.com N-n-Octylcyclohexylamine has also been employed for the extraction of Lead(II) from hydrochloric acid medium. researchgate.net These studies suggest the applicability of this compound for similar extraction processes.

The efficiency of metal ion extraction using this compound is influenced by several key parameters. Comprehensive studies have been conducted to optimize these conditions for maximum extraction.

Acid Concentration: The concentration of the acid in the aqueous phase plays a crucial role. For Zinc(II), the extraction increases with rising acid concentration, becoming quantitative in the 2.0 to 4.0 M range for HCl, HBr, and HI. acs.org For Thallium(III), extraction is quantitative in hydrochloric and hydrobromic acid media at concentrations between 0.5 and 7.5 M. acs.org

Extractant Concentration: The concentration of this compound in the organic diluent is another critical factor. For the extraction of 1.0 mg of Zinc(II) from 3.0 M hydrochloric acid, 10 mL of 0.5 M N-n-heptylaniline was found to be sufficient for quantitative extraction. acs.org In the case of Thallium(III), 10 mL of 0.10 M N-n-heptylaniline is adequate for complete extraction from a 1.0 M hydrochloric acid solution. acs.org

Diluent Effects: The choice of the organic diluent can significantly impact extraction efficiency. For Thallium(III) extraction with N-n-heptylaniline, solvents with low dielectric constants such as carbon tetrachloride, amyl acetate, methyl isobutyl ketone, and nitrobenzene (B124822) resulted in quantitative extraction, while extraction was incomplete with ethyl acetate and n-butanol. acs.org Xylene is often chosen as a diluent due to its ability to provide clear phase separation. acs.orgelectrochemsci.org

Phase Ratio: The ratio of the aqueous to organic phase volume is an important consideration for process optimization. For Zinc(II), quantitative extraction was observed only at a 1:1 aqueous to organic volume ratio. acs.org In the case of Thallium(III), quantitative extraction occurs with phase ratios up to 4:1 (aqueous:organic). acs.org